2,5-Dichloro-3-fluorotoluene

Description

BenchChem offers high-quality 2,5-Dichloro-3-fluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-3-fluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

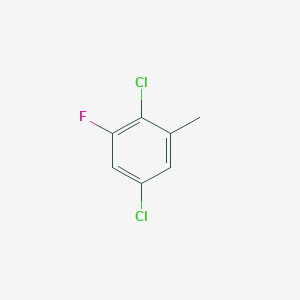

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAYODKBROAKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2)

Introduction: Positioning a Key Aromatic Building Block

In the landscape of medicinal and agricultural chemistry, halogenated aromatic compounds are indispensable building blocks. The strategic incorporation of halogen atoms—particularly chlorine and fluorine—is a cornerstone of modern molecular design, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[1] 2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2) emerges as a significant, albeit niche, intermediate within this class. Its trifunctionalized toluene core presents a versatile scaffold for constructing complex molecular architectures.

The presence of two chlorine atoms and one fluorine atom on the toluene ring imparts a unique reactivity profile. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution while simultaneously providing multiple sites for metal-catalyzed cross-coupling reactions. Furthermore, the fluorine atom is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, improving binding affinity, and modulating lipophilicity—critical parameters in drug discovery. This guide provides a comprehensive technical overview of 2,5-dichloro-3-fluorotoluene, offering field-proven insights into its properties, proposed synthesis, predicted spectroscopic signatures, and safe handling for professionals in research and development.

Physicochemical and Computed Properties

Quantitative data for this compound is not widely available in public literature, reflecting its status as a specialized intermediate. The following table summarizes its core identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 1242339-87-2 | [2] |

| Molecular Formula | C₇H₅Cl₂F | [2][3] |

| Molecular Weight | 179.02 g/mol | [2][3] |

| Monoisotopic Mass | 177.9752 Da | [2] |

| XLogP3-AA | 3.6 | [2] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Proposed Synthetic Pathway and Rationale

While specific, peer-reviewed synthetic procedures for 2,5-dichloro-3-fluorotoluene are not readily found, a logical and robust pathway can be designed based on well-established transformations of aromatic amines. The most plausible approach involves a multi-step sequence starting from a commercially available dichlorotoluidine precursor, utilizing a Sandmeyer-type reaction for the introduction of the fluorine atom.

The causality behind this proposed route is rooted in the reliable and regioselective nature of the Sandmeyer reaction. Diazotization of an aromatic amine provides a versatile diazonium salt intermediate, which can then be converted to a fluoroaromatic compound with high fidelity using reagents like tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction.

Caption: Proposed synthesis via diazotization and fluorination.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical transformations. Each step includes checkpoints for reaction monitoring.

-

Diazotization of 2,5-Dichloro-3-aminotoluene:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-dichloro-3-aminotoluene (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq).

-

Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Validation: Monitor the reaction using starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the completion of diazotization.

-

-

Balz-Schiemann Reaction (Fluorination):

-

To the cold diazonium salt solution, slowly add a cold aqueous solution of tetrafluoroboric acid (HBF₄, 1.2 eq).

-

A precipitate of the aryldiazonium tetrafluoroborate salt should form. Stir the mixture for 30 minutes at 0-5 °C to ensure complete precipitation.

-

Filter the salt, wash it with cold water, cold ethanol, and finally cold diethyl ether to remove impurities.

-

Causality: The tetrafluoroborate salt is often a stable, isolable solid, which allows for purification before the final decomposition step, leading to a cleaner product.

-

Dry the salt under vacuum. Gently heat the dry salt until nitrogen evolution begins and then ceases, yielding the crude 2,5-dichloro-3-fluorotoluene.

-

-

Work-up and Purification:

-

The crude product can be purified by steam distillation from the reaction flask or by extraction with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic extract with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Validation: The final product should be purified by vacuum distillation. Purity should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Spectroscopic Analysis and Structural Elucidation (Predicted)

No definitive, published experimental spectra for 2,5-dichloro-3-fluorotoluene are available. However, a detailed prediction based on established NMR principles and data from related isomers provides a powerful tool for structural confirmation.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons.

| Predicted Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |

| H-4 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 6-8 Hz⁴J(H-H) ≈ 2-3 Hz | Deshielded by adjacent Cl. Coupled to both the fluorine atom (4 bonds) and H-6 (4 bonds). |

| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz⁴J(H-H) ≈ 2-3 Hz | Less deshielded than H-4. Coupled to both the fluorine atom (4 bonds) and H-4 (4 bonds). |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | - | Standard chemical shift for a methyl group on a halogenated benzene ring. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will be characterized by the large C-F coupling constant for C-3.

| Predicted Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C-3 (C-F) | ~155 - 160 | ¹J(C-F) ≈ 240-250 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant. |

| C-2 (C-Cl) | ~130 - 135 | ²J(C-F) ≈ 15-25 Hz | Attached to chlorine and ortho to fluorine, showing a two-bond coupling. |

| C-5 (C-Cl) | ~132 - 137 | ⁴J(C-F) ≈ 2-4 Hz | Attached to chlorine and para to fluorine, showing a small four-bond coupling. |

| C-1 (C-CH₃) | ~138 - 142 | ³J(C-F) ≈ 3-5 Hz | The ipso-carbon bearing the methyl group, meta to fluorine. |

| C-4 | ~125 - 130 | ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon, meta to fluorine. |

| C-6 | ~115 - 120 | ²J(C-F) ≈ 20-30 Hz | Aromatic CH carbon, ortho to fluorine, expected to be shifted upfield. |

| -CH₃ | ~18 - 22 | ⁴J(C-F) ≈ 1-3 Hz | Methyl carbon, with a small four-bond coupling to fluorine. |

Mass Spectrometry (Predicted Fragmentation)

Electron Ionization Mass Spectrometry (EI-MS) will provide definitive molecular weight confirmation and a characteristic fragmentation pattern dominated by the isotopic signature of two chlorine atoms.

Caption: Key fragments expected in the mass spectrum.

-

Molecular Ion (M⁺˙): A prominent cluster of peaks at m/z 178, 180, and 182 with an approximate ratio of 9:6:1, which is the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Loss of Chlorine ([M-Cl]⁺): A fragment cluster around m/z 143 and 145, representing the loss of a chlorine radical.

-

Loss of Methyl Radical ([M-CH₃]⁺): A fragment cluster around m/z 163, 165, and 167, indicating the loss of the methyl group.

Reactivity, Applications, and Strategic Value

2,5-Dichloro-3-fluorotoluene is a substrate primed for further synthetic elaboration.

-

Cross-Coupling Reactions: The C-Cl bonds can participate in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon or heteroatom substituents. The differential reactivity of the chlorine atoms may allow for selective functionalization under carefully controlled conditions.

-

Benzylic Functionalization: The methyl group can be a handle for further modification. Free-radical bromination (using NBS) would install a bromine atom, creating a benzylic halide that is a potent electrophile for substitution reactions. Oxidation of the methyl group can yield the corresponding benzoic acid, a common functional group in pharmaceuticals.

-

Potential as a Pharmaceutical Intermediate: While direct public evidence linking this specific intermediate to late-stage drug candidates is scarce, its structure is emblematic of building blocks used in the synthesis of agrochemicals and pharmaceuticals. Polychlorinated and fluorinated aromatic moieties are common in kinase inhibitors, ion channel modulators, and various classes of fungicides and herbicides.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols are mandatory. The following guidelines are synthesized from available Safety Data Sheets (SDS).

| Hazard Category | Precautionary Measures and Response |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or fume hood. If inhaled, move the person to fresh air. |

| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. In case of contact, wash off with soap and plenty of water. |

| Eye Contact | Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles. In case of contact, rinse cautiously with water for several minutes. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and seek immediate medical attention. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat or ignition sources. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

2,5-Dichloro-3-fluorotoluene represents a specialized but potentially valuable intermediate for advanced chemical synthesis. While detailed experimental data in the public domain is limited, a thorough understanding of its structure and the principles of organic chemistry allows for the construction of robust, predictive models for its synthesis, analysis, and reactivity. This guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to confidently incorporate this versatile building block into their research programs, enabling the exploration of novel chemical space in the pursuit of new medicines and agrochemicals.

References

Sources

Introduction: The Strategic Importance of Halogenated Toluene Scaffolds

An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dichloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Halogenated organic compounds are foundational to modern chemical sciences, with profound implications for the pharmaceutical and materials industries. The strategic introduction of halogen atoms into an organic molecule is a primary method for modulating its physicochemical and biological properties.[1] Aryl halides, in particular, are invaluable precursors in a vast array of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions that are instrumental in forging new carbon-carbon and carbon-heteroatom bonds.[1]

The toluene backbone, with its reactive methyl group and activatable aromatic ring, serves as a versatile starting point for the synthesis of complex molecular architectures.[1] When substituted with a unique combination of halogens, such as in 2,5-Dichloro-3-fluorotoluene, the resulting scaffold offers a nuanced electronic and steric profile. The interplay between the electron-withdrawing inductive effects of the chlorine and fluorine atoms and the ortho,para-directing nature of the methyl group creates a molecule with distinct reactivity and potential as a key building block. This guide provides a comprehensive overview of the known and predicted chemical properties of 2,5-Dichloro-3-fluorotoluene, offering field-proven insights for its application in research and development.

Physicochemical and Computed Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application. While extensive experimental data for 2,5-Dichloro-3-fluorotoluene is not widely published, a combination of available data and computational predictions provides a robust profile.

| Property | Value | Source |

| CAS Number | 1242339-87-2 | [2][3] |

| Molecular Formula | C₇H₅Cl₂F | [2][3][4][5] |

| Molecular Weight | 179.015 g/mol | [2][4] |

| Monoisotopic Mass | 177.9752337 Da | [4] |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)F)Cl | [4] |

| InChI Key | PWAYODKBROAKBF-UHFFFAOYSA-N | [4] |

| XLogP3-AA | 3.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Complexity | 118 | [4] |

Structural Representation

Caption: 2D Structure of 2,5-Dichloro-3-fluorotoluene.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for structure verification and purity assessment. In the absence of published spectra for 2,5-Dichloro-3-fluorotoluene, we can predict the key features based on the known effects of its constituent functional groups and data from analogous compounds like 2,5-dichlorotoluene and various fluorotoluenes.[1][6][7]

¹H and ¹³C NMR Spectroscopy

The substitution pattern creates a simple yet informative NMR spectrum. The electronegative halogen substituents (Cl, F) will deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[1]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| ¹H-NMR | ||||

| -CH₃ | ~2.4 | s | - | Protons on the methyl group, singlet as there are no adjacent protons. |

| Ar-H (at C4) | 7.1 - 7.3 | d | J(H-F) ≈ 6-8 | Aromatic proton ortho to a chlorine atom and meta to fluorine. Expected to be a doublet due to coupling with fluorine. |

| Ar-H (at C6) | 7.3 - 7.5 | d | J(H-F) ≈ 8-10 | Aromatic proton ortho to a chlorine atom and ortho to fluorine. Expected to be a doublet due to stronger ortho coupling with fluorine. |

| ¹³C-NMR | ||||

| -CH₃ | ~20 | - | - | Typical shift for a methyl group on an aromatic ring. |

| C1 | ~135-140 | - | - | Carbon bearing the methyl group. |

| C2 | ~130-135 | d | J(C-F) ≈ 3-5 | Carbon bearing a chlorine atom, small coupling to fluorine. |

| C3 | ~155-160 | d | J(C-F) ≈ 240-250 | Carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant. |

| C4 | ~115-120 | d | J(C-F) ≈ 20-25 | Aromatic CH, significant coupling to ortho fluorine. |

| C5 | ~125-130 | d | J(C-F) ≈ 3-5 | Carbon bearing a chlorine atom, small coupling to meta fluorine. |

| C6 | ~128-132 | d | J(C-F) ≈ 15-20 | Aromatic CH, significant coupling to ortho fluorine. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations corresponding to the aromatic ring and its substituents.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 3000-2850 | -CH₃ C-H Stretch | Medium-Weak |

| 1600-1450 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1250-1150 | C-F Stretch | Strong |

| 850-750 | C-Cl Stretch | Strong |

| 900-675 | C-H Out-of-plane Bending | Strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will appear at m/z 178, the M+2 peak (containing one ³⁷Cl) will be approximately 65% of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M⁺ peak. Common fragmentation pathways would involve the loss of a chlorine atom (M-35) or the methyl group (M-15).

Proposed Synthesis and Purification Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. aablocks.com [aablocks.com]

- 6. 2,5-DICHLOROTOLUENE(19398-61-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluorotoluene(95-52-3) IR Spectrum [chemicalbook.com]

- 8. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Core Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of 2,5-Dichloro-3-fluorotoluene

This guide offers a comprehensive technical overview of 2,5-dichloro-3-fluorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its molecular architecture, predictive spectroscopic signatures, a plausible synthetic pathway, and its potential utility as a building block in medicinal chemistry.

2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2) is a substituted toluene derivative. The core structure consists of a benzene ring bonded to a methyl group, two chlorine atoms, and one fluorine atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-dichloro-2-fluoro-5-methylbenzene. The specific substitution pattern—chlorines at positions 2 and 5, and fluorine at position 3 relative to the methyl group (position 1)—imparts distinct chemical properties that are valuable in organic synthesis.

The presence of multiple halogen substituents significantly influences the electronic environment of the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution while also influencing the regioselectivity of further reactions.[1] The strategic placement of these atoms is a key tool for modulating a molecule's lipophilicity, metabolic stability, and binding interactions in a drug discovery context.[2]

Table 1: Computed Physicochemical Properties of 2,5-Dichloro-3-fluorotoluene

| Property | Value | Source |

| CAS Number | 1242339-87-2 | [3][4] |

| Molecular Formula | C₇H₅Cl₂F | [3] |

| Molecular Weight | 179.015 g/mol | [3][4] |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)F)Cl | [3] |

| InChIKey | PWAYODKBROAKBF-UHFFFAOYSA-N | [3] |

| Heavy Atom Count | 10 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", pos="1.5,0!", fontcolor="#202124"]; Cl_2 [label="Cl", pos="-0.87,-1.5!", fontcolor="#34A853"]; F_3 [label="F", pos="-1.73,0!", fontcolor="#EA4335"]; Cl_5 [label="Cl", pos="0.87,1.5!", fontcolor="#34A853"]; H_4 [label="H", pos="-0.87,1.5!"]; H_6 [label="H", pos="0.87,-1.5!"];

// Position the carbon ring C1 [pos="0.5,0.87!"]; C2 [pos="-0.5,0.87!"]; C3 [pos="-1,0!"]; C4 [pos="-0.5,-0.87!"]; C5 [pos="0.5,-0.87!"]; C6 [pos="1,0!"];

// Draw bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C_Me [len=1.5]; C2 -- Cl_2 [len=1.5]; C3 -- F_3 [len=1.5]; C5 -- Cl_5 [len=1.5]; C4 -- H_4 [len=1.2]; C6 -- H_6 [len=1.2];

// Benzene ring double bonds (approximate) C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; }

Caption: 2D structure of 2,5-Dichloro-3-fluorotoluene.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the aromatic ring.[1]

-

¹H NMR: The proton NMR spectrum is expected to be simple yet informative. The methyl (–CH₃) group will produce a singlet, likely in the range of 2.3-2.5 ppm. There are two aromatic protons, which will appear further downfield. Due to coupling with the adjacent fluorine atom and potential long-range couplings, these protons will likely appear as complex multiplets.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show seven distinct signals, one for the methyl carbon (around 15-22 ppm) and six for the aromatic carbons (typically 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a doublet, and is expected to be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.[6]

-

¹⁹F NMR: This experiment would show a single signal for the fluorine atom, with its chemical shift and multiplicity providing information about the neighboring protons.

Table 2: Predicted NMR Spectroscopic Data for 2,5-Dichloro-3-fluorotoluene in CDCl₃

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale |

| ¹H | ~2.4 | Singlet (s) | Methyl group protons. |

| ~7.1 - 7.4 | Multiplet (m) | Two distinct aromatic protons, subject to H-H and H-F coupling. | |

| ¹³C | ~20 | Quartet (q) | Methyl carbon. |

| ~115 - 165 | Multiple signals | Aromatic carbons. The C-F carbon will be a large doublet. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. The spectrum of 2,5-dichloro-3-fluorotoluene would be characterized by:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: A strong, characteristic band around 1200-1300 cm⁻¹

-

C-Cl stretching: Strong bands typically in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): The key feature would be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum will show an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1.[5] This pattern is a definitive indicator of a dichlorinated compound.

Experimental Protocol: General Method for Spectroscopic Analysis

-

Sample Preparation: Dissolve 15-25 mg of 2,5-dichloro-3-fluorotoluene in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.[5][6] For IR, a small drop of the neat liquid can be analyzed between two salt plates. For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.[6]

-

NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹³C, use proton decoupling to simplify the spectrum.[5]

-

IR Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire the spectrum over a range of 4000-600 cm⁻¹.

-

MS Acquisition: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The GC will separate the compound before it enters the mass analyzer.[6]

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, absorption bands, and the molecular ion cluster to confirm the structure.

Proposed Synthesis Pathway

While specific synthesis routes for 2,5-dichloro-3-fluorotoluene are not widely published, a plausible and logical pathway can be designed starting from commercially available 3-fluorotoluene. The directing effects of the existing substituents are key to designing an effective synthesis. The fluorine atom is an ortho-, para-director, as is the methyl group.

Caption: Proposed two-step synthesis of 2,5-dichloro-3-fluorotoluene.

Step-by-Step Synthetic Protocol

Objective: To synthesize 2,5-dichloro-3-fluorotoluene via sequential electrophilic chlorination of 3-fluorotoluene.

Causality: The methyl and fluorine groups are both ortho-, para-directing. The first chlorination is expected to occur at the positions most activated by these groups (positions 2, 4, and 6). Steric hindrance from the methyl and fluoro groups may favor substitution at the 2 and 6 positions. A second chlorination would then occur at one of the remaining activated positions.

Protocol:

-

Step 1: Monochlorination of 3-Fluorotoluene

-

To a solution of 3-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a catalytic amount of iron(III) chloride (FeCl₃, ~0.05 eq).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly bubble chlorine gas (Cl₂, ~1.1 eq) through the solution or add N-chlorosuccinimide (NCS) portion-wise. The use of a Lewis acid catalyst like FeCl₃ polarizes the Cl-Cl bond, creating a stronger electrophile required for aromatic substitution.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Upon completion, quench the reaction by pouring it into a cold, aqueous solution of sodium bisulfite to destroy excess chlorine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of chlorinated isomers.

-

-

Step 2: Dichlorination

-

Take the crude product mixture from Step 1 and subject it to the same reaction conditions as above, potentially with a higher temperature or longer reaction time to facilitate the second chlorination.

-

The second chlorine atom will add to one of the remaining activated positions on the ring, leading to the desired 2,5-dichloro-3-fluorotoluene among other isomers.

-

Work-up the reaction as described in Step 1.

-

-

Purification:

-

The final crude product will be a mixture of isomers. Purification is critical and can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes).

-

Self-Validation: Each step must be monitored by an appropriate analytical technique (GC-MS is ideal) to track the formation of intermediates and the final product. The final purified product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 2.

Applications in Drug Development and Medicinal Chemistry

Halogenated organic compounds are foundational to the pharmaceutical industry, with approximately 20% of all active pharmaceutical ingredients containing at least one halogen atom.[1] Chlorine, in particular, is a common substituent in FDA-approved drugs.[2]

The 2,5-dichloro-3-fluorotoluene scaffold is a valuable building block for several reasons:

-

Modulation of Lipophilicity: The halogens increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve pharmacokinetic properties.

-

Metabolic Blocking: The C-F bond is exceptionally strong, and the C-Cl bonds are also robust. Placing these atoms at strategic positions can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.

-

Altered Acidity/Basicity: The electron-withdrawing nature of the halogens can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility or its binding to a biological target.

-

Synthetic Handle: The methyl group can be functionalized (e.g., oxidized to a carboxylic acid or halogenated to a benzyl halide) to serve as a point of attachment for building more complex molecules.[1]

This compound serves as a key intermediate, providing a rigid, well-defined aromatic core onto which other pharmacologically active moieties can be built.[7]

Safety and Handling

Based on available Safety Data Sheets (SDS) for 2,5-dichloro-3-fluorotoluene and related compounds, the following precautions should be observed:

-

Hazards: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation if inhaled.[8][9]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 2,5-Dichlorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

Homework.Study.com. (n.d.). Provide the structure for 2,5-dichlorotoluene. Retrieved from [Link]

-

YouTube. (2014). meta-Fluorotoluene Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dichlorotoluene. Retrieved from [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-3-fluorotoluene

Abstract

This technical guide provides a comprehensive overview of a strategic and scientifically sound synthesis pathway for 2,5-dichloro-3-fluorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and materials science. The core of this guide focuses on a multi-step synthesis commencing from the readily accessible starting material, 2,5-dichlorotoluene. Key transformations, including nitration, reduction, and a concluding Balz-Schiemann reaction, are detailed with in-depth mechanistic explanations and field-proven experimental protocols. This document is structured to not only provide procedural steps but also to elucidate the underlying chemical principles that govern the selection of reagents and reaction conditions, thereby ensuring a robust and reproducible synthesis.

Introduction and Strategic Overview

2,5-Dichloro-3-fluorotoluene is a substituted toluene derivative whose structural complexity and potential for further functionalization make it a valuable building block in medicinal chemistry and agrochemical research. The strategic placement of two chlorine atoms and a fluorine atom on the toluene ring offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can be exploited in the design of novel bioactive molecules.

The synthesis of such a specifically substituted aromatic compound necessitates a carefully planned pathway that controls the regioselectivity of each functional group introduction. Direct halogenation of toluene or dichlorotoluene is generally not a viable approach for achieving the desired 3-fluoro substitution pattern due to the directing effects of the methyl and chloro groups. Therefore, a more strategic approach involving the introduction of a nitrogen-containing functional group, which can then be converted to the target fluorine atom, is employed.

This guide outlines a robust three-step synthesis pathway starting from 2,5-dichlorotoluene:

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 3-position.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Diazotization and Fluoro-dediazoniation (Balz-Schiemann Reaction): Transformation of the primary amine into a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to yield the final product.

This pathway is advantageous due to the relatively high yields and regiochemical control achievable at each step, as well as the use of well-established and understood chemical transformations.

Synthesis Pathway and Mechanistic Insights

The overall synthetic route is depicted in the workflow diagram below. Each step is subsequently discussed in detail, including the underlying reaction mechanisms and the rationale for the chosen conditions.

Caption: Overall synthesis workflow for 2,5-Dichloro-3-fluorotoluene.

Step 1: Nitration of 2,5-Dichlorotoluene

The initial step involves the electrophilic nitration of 2,5-dichlorotoluene to introduce a nitro group at the 3-position, yielding 2,5-dichloro-3-nitrotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. In this case, the positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the chlorine atoms are 1, 3, 4, and 6 (for the 2-chloro) and 1, 3, 4, and 6 (for the 5-chloro). The most activated and sterically accessible position for electrophilic attack is the 3-position.

Mechanism: The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The aromatic ring of 2,5-dichlorotoluene then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring and yields the nitrated product.

Step 2: Reduction of 2,5-Dichloro-3-nitrotoluene

The second step is the reduction of the nitro group in 2,5-dichloro-3-nitrotoluene to a primary amino group, forming 2,5-dichloro-3-aminotoluene. This transformation is a crucial step as it sets up the molecule for the subsequent diazotization and fluorination. Several methods can be employed for this reduction, with common choices being catalytic hydrogenation or the use of a metal in acidic media.

Mechanism (Metal/Acid Reduction): A common and effective method for this reduction is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The acidic medium provides the necessary protons for the formation of water as a byproduct. The overall process involves the transfer of six electrons and six protons to the nitro group, resulting in the formation of the amine and water.

Step 3: The Balz-Schiemann Reaction

The final and key step in this synthesis is the conversion of the amino group of 2,5-dichloro-3-aminotoluene to a fluorine atom via the Balz-Schiemann reaction.[1][2] This reaction provides a reliable method for the introduction of fluorine onto an aromatic ring, a transformation that is otherwise challenging to achieve directly.[3]

Mechanism: The Balz-Schiemann reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used as the acid, which results in the formation of the relatively stable and often isolable diazonium tetrafluoroborate salt.[4]

-

Thermal Decomposition: The diazonium tetrafluoroborate salt is then gently heated, causing it to decompose.[3] This decomposition results in the loss of nitrogen gas (a very stable leaving group) and the formation of an aryl cation. The fluoride ion from the tetrafluoroborate counterion then acts as a nucleophile, attacking the aryl cation to form the desired aryl fluoride. Boron trifluoride is also formed as a byproduct.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dichloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of a Halogenated Building Block

2,5-Dichloro-3-fluorotoluene is a halogenated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers chemists a versatile scaffold for the synthesis of complex molecules. However, as with many halogenated hydrocarbons, this utility is counterbalanced by potential hazards that necessitate a thorough understanding of its properties and a disciplined approach to its handling. This guide provides a comprehensive overview of the safety and handling protocols for 2,5-Dichloro-3-fluorotoluene, grounded in available data and established best practices for related chemical classes. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. While detailed toxicological data for 2,5-Dichloro-3-fluorotoluene is not extensively available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.[1]

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

The absence of comprehensive toxicological data necessitates a cautious approach, treating the compound with a high degree of respect and assuming the potential for other, uncharacterized hazards.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 2,5-Dichloro-3-fluorotoluene is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1242339-87-2 | [2][3] |

| Molecular Formula | C7H5Cl2F | [2][3] |

| Molecular Weight | 179.015 g/mol | [2][3] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in chemical safety. For a compound like 2,5-Dichloro-3-fluorotoluene, with its irritant properties, a multi-layered approach to exposure prevention is essential.

Engineering Controls

The primary engineering control for handling 2,5-Dichloro-3-fluorotoluene is a properly functioning chemical fume hood.[4][5][6] The fume hood serves to contain vapors and prevent their inhalation, which is a key route of exposure given its classification as a respiratory irritant.[1] All manipulations of the compound, including weighing, transferring, and reactions, should be conducted within a fume hood.

Personal Protective Equipment (PPE)

In addition to engineering controls, appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye Protection: Chemical safety goggles are required at all times when handling 2,5-Dichloro-3-fluorotoluene to protect against splashes that could cause serious eye irritation.[1][4][5]

-

Hand Protection: Chemical-resistant gloves are essential. Given the halogenated nature of the compound, nitrile or neoprene gloves are recommended.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.

-

Skin and Body Protection: A laboratory coat should be worn to protect against skin contact.[4][5][6]

The following diagram illustrates the hierarchy of controls for safe handling of 2,5-Dichloro-3-fluorotoluene.

Caption: Hierarchy of controls for managing exposure to 2,5-Dichloro-3-fluorotoluene.

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling

-

Avoid Inhalation, Ingestion, and Skin/Eye Contact: All handling should be performed in a manner that minimizes the risk of exposure through these routes.

-

Use in a Well-Ventilated Area: As previously stated, a chemical fume hood is the preferred environment for all work with this compound.[4][5][6]

-

Grounding and Bonding: While specific flammability data is not available, it is prudent to treat halogenated aromatic compounds with caution around potential ignition sources. If large quantities are being handled, grounding and bonding of containers may be necessary to prevent static discharge.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Halogenated compounds can react vigorously with these substances.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response

For a minor spill, the following steps should be taken by trained personnel:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Put on appropriate PPE, including respiratory protection if there is a risk of inhaling vapors.

-

Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

-

Collect and Dispose: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

-

Decontaminate: Clean the spill area with soap and water.

For a major spill, evacuate the area and contact the institution's emergency response team.

The following flowchart outlines the general procedure for responding to a chemical spill.dot digraph "Spill Response Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho]; node [fontname="Arial", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Spill Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Severity"]; Minor_Spill [label="Minor Spill"]; Major_Spill [label="Major Spill"]; Evacuate_Major [label="Evacuate Area"]; Contact_Emergency [label="Contact Emergency Response"]; Trained_Personnel [label="Can be handled by trained personnel?"]; Evacuate_Minor [label="Evacuate Immediate Area"]; Alert_Supervisor [label="Alert Supervisor"]; Don_PPE [label="Don Appropriate PPE"]; Contain [label="Contain Spill with Absorbent"]; Collect [label="Collect Waste"]; Decontaminate [label="Decontaminate Area"]; End [label="Spill Managed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Assess; Assess -> Minor_Spill [label="Minor"]; Assess -> Major_Spill [label="Major"]; Major_Spill -> Evacuate_Major -> Contact_Emergency -> End; Minor_Spill -> Trained_Personnel; Trained_Personnel -> Don_PPE [label="Yes"]; Trained_Personnel -> Evacuate_Minor [label="No"]; Evacuate_Minor -> Alert_Supervisor -> Contact_Emergency; Don_PPE -> Contain -> Collect -> Decontaminate -> End; }

Sources

The Strategic Role of 2,5-Dichloro-3-fluorotoluene in Modern Medicinal Chemistry: A Technical Guide to the Synthesis of MEK Inhibitors

Abstract

In the landscape of modern drug discovery, the strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of enhancing pharmacological properties. This technical guide delves into the pivotal role of 2,5-dichloro-3-fluorotoluene as a key starting material in medicinal chemistry, with a particular focus on its application in the synthesis of targeted cancer therapeutics. We will provide an in-depth exploration of the synthetic pathways leading to crucial drug intermediates and culminate in a detailed examination of its role in the construction of the FDA-approved MEK inhibitor, Selumetinib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application and significance of this versatile building block.

Introduction: The Unseen Influence of Halogenation in Drug Design

The deliberate introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a widely employed strategy to favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile. The presence of these halogens can significantly impact metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The unique electronic properties of the carbon-fluorine and carbon-chlorine bonds can alter the acidity of nearby protons, influence molecular conformation, and introduce new points of interaction with protein targets.

2,5-Dichloro-3-fluorotoluene emerges as a valuable, albeit specialized, building block in this context. Its trifunctionalized aromatic ring, featuring a specific substitution pattern of two chlorine atoms and one fluorine atom, offers a unique chemical handle for the construction of complex molecular architectures. This guide will illuminate the journey of 2,5-dichloro-3-fluorotoluene from a simple aromatic compound to a critical component of a life-saving therapeutic agent.

Synthetic Utility: From Toluene Derivative to Key Pharmaceutical Intermediate

The primary application of 2,5-dichloro-3-fluorotoluene in medicinal chemistry is as a precursor to the corresponding aniline derivative, 2,5-dichloro-3-fluoroaniline. This transformation is typically achieved through a two-step process involving nitration followed by reduction.

Experimental Protocol: Synthesis of 2,5-Dichloro-3-fluoro-6-nitrotoluene

The regioselective nitration of 2,5-dichloro-3-fluorotoluene is a critical first step. The directing effects of the existing substituents guide the incoming nitro group to the C6 position.

Reaction Scheme:

Caption: Nitration of 2,5-dichloro-3-fluorotoluene.

Methodology:

-

To a stirred mixture of 2,5-dichloro-3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, ensuring the temperature is maintained below 10 °C.

-

Following the addition, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is then carefully quenched by pouring it onto crushed ice.

-

The precipitated solid, 2,5-dichloro-3-fluoro-6-nitrotoluene, is collected by filtration, washed with cold water until neutral, and dried under vacuum.

Note: This protocol is adapted from general nitration procedures for halogenated toluenes. Researchers should exercise extreme caution when handling nitrating mixtures.

Experimental Protocol: Reduction to 2,5-Dichloro-3-fluoroaniline

The subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished using metal catalysts or reducing agents.

Reaction Scheme:

Caption: Reduction of the nitro-intermediate to the aniline.

Methodology (Catalytic Hydrogenation):

-

2,5-Dichloro-3-fluoro-6-nitrotoluene (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 2,5-dichloro-3-fluoroaniline, which can be further purified by recrystallization or column chromatography.

Case Study: The Synthesis of Selumetinib, a Potent MEK Inhibitor

The true significance of 2,5-dichloro-3-fluorotoluene in medicinal chemistry is exemplified by its role in the synthesis of Selumetinib (AZD6244, ARRY-142886), an inhibitor of MEK1 and MEK2 kinases. Selumetinib is indicated for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas[2][3][4]. The 2,5-dichloro-3-fluoroaniline moiety is a critical component of the final drug structure, contributing to its high potency and favorable pharmacological profile.

The MAPK/ERK Pathway and the Role of MEK Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway. By inhibiting MEK, Selumetinib effectively blocks downstream signaling and inhibits the growth of cancer cells.

Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Selumetinib.

Synthesis of a Key Benzimidazole Intermediate

The synthesis of Selumetinib involves the construction of a benzimidazole core, where the 2,5-dichloro-3-fluoroaniline fragment is coupled with a substituted diaminobenzoic acid derivative.

Reaction Workflow:

Caption: Final amidation step in the synthesis of Selumetinib.

Methodology:

-

To a solution of 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU or EDCI (1.1 eq) and a base such as DIPEA (2.0 eq) are added.

-

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

N-(2-hydroxyethoxy)amine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford Selumetinib.

Structure-Activity Relationship (SAR) and the Importance of the Dichlorofluoro Moiety

The specific substitution pattern of the aniline ring in Selumetinib is crucial for its high affinity and selectivity for MEK1/2. The 2-chloro and 4-bromo substituents are thought to occupy specific hydrophobic pockets within the allosteric binding site of the enzyme. The 3-fluoro group, with its high electronegativity, can influence the electronic environment of the aromatic ring and potentially engage in hydrogen bonding or other electrostatic interactions with the protein.

This precise arrangement of halogens contributes to the overall conformational rigidity of the drug molecule when bound to the target, leading to a potent and sustained inhibitory effect.

Quantitative Data for Selumetinib:

| Parameter | Value | Reference |

| IC50 (MEK1) | 14 nM | [2] |

| IC50 (MEK2) | 14 nM | [2] |

The low nanomolar IC50 values highlight the exceptional potency of Selumetinib as a MEK inhibitor.

Conclusion and Future Outlook

2,5-Dichloro-3-fluorotoluene, through its conversion to 2,5-dichloro-3-fluoroaniline, has proven to be an indispensable building block in the synthesis of the targeted anticancer agent, Selumetinib. This case study underscores the power of strategic halogenation in medicinal chemistry to fine-tune the properties of a drug molecule for optimal therapeutic effect. As our understanding of drug-target interactions continues to evolve, the demand for unique and strategically functionalized building blocks like 2,5-dichloro-3-fluorotoluene is likely to increase, paving the way for the development of the next generation of precision medicines.

References

-

ResearchGate. (n.d.). A, Comparison of IC50 values to the MEK inhibitor selumetinib between.... Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Short-term versus long-term responses to MEK inhibitors. a IC50 value.... Retrieved January 19, 2026, from [Link]

- Banerji, U., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 60(3), 295-313.

-

ResearchGate. (n.d.). In vitro sensitivity to selumetinib. A, 31 cell lines with IC50.... Retrieved January 19, 2026, from [Link]

-

Technical Disclosure Commons. (2022, September 22). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Retrieved January 19, 2026, from [Link]

-

Veeprho. (n.d.). 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide. Retrieved January 19, 2026, from [Link]

-

Lead Sciences. (n.d.). 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Selumetinib. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Selumetinib Sulfate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Solid acid catalysts for fluorotoluene nitration using nitric acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selumetinib Sulfate | C17H17BrClFN4O7S | CID 16214875 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 2,5-Dichloro-3-fluorotoluene in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1] Halogenated toluenes, particularly those bearing fluorine and chlorine atoms, represent a critical class of building blocks for the construction of complex molecular architectures. This technical guide provides an in-depth examination of 2,5-Dichloro-3-fluorotoluene, a halogenated aromatic intermediate with significant potential in pharmaceutical synthesis. While specific examples of its incorporation into marketed drugs are not yet prevalent in publicly accessible literature, this guide will elucidate its synthesis, chemical properties, and analytical characterization. Furthermore, by drawing parallels with structurally related compounds, we will explore its prospective applications in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The prevalence of organofluorine compounds in pharmaceuticals is a testament to the unique physicochemical properties that the fluorine atom confers upon a molecule.[1] Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Consequently, the demand for novel fluorinated building blocks continues to grow, driving innovation in synthetic chemistry.[3]

2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2) emerges as a promising scaffold in this context. Its trifunctionalized aromatic ring offers multiple points for diversification, enabling the exploration of a broad chemical space. The presence of two chlorine atoms provides handles for cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the ring and serve as a site for hydrogen bonding interactions with biological targets.

Table 1: Physicochemical Properties of 2,5-Dichloro-3-fluorotoluene

| Property | Value | Source |

| CAS Number | 1242339-87-2 | [1] |

| Molecular Formula | C₇H₅Cl₂F | [1] |

| Molecular Weight | 179.02 g/mol | [1] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Synthesis of 2,5-Dichloro-3-fluorotoluene: A Strategic Approach

The synthesis of polysubstituted aromatic compounds like 2,5-Dichloro-3-fluorotoluene requires careful planning to ensure correct regiochemistry. A plausible and widely utilized method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

A logical precursor for the synthesis of 2,5-Dichloro-3-fluorotoluene is 2,5-dichloro-3-aminotoluene . The synthesis of this precursor itself can be achieved through various routes, often starting from more readily available materials.

Synthesis of the Precursor: 2,5-dichloro-3-aminotoluene

A common strategy for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. Thus, the synthesis could commence with the nitration of 2,5-dichlorotoluene.

Step 1: Nitration of 2,5-Dichlorotoluene The nitration of 2,5-dichlorotoluene would likely yield a mixture of isomers. The directing effects of the substituents (chloro groups are ortho-, para-directing, while the methyl group is also ortho-, para-directing) would need to be carefully considered to optimize the formation of the desired 2,5-dichloro-3-nitrotoluene.

Step 2: Reduction of 2,5-dichloro-3-nitrotoluene The nitro group can be reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.

The Balz-Schiemann Reaction: Introducing the Fluorine Atom

Once 2,5-dichloro-3-aminotoluene is obtained, the Balz-Schiemann reaction can be employed to introduce the fluorine atom.

Step-by-Step Methodology:

-

Diazotization: The 2,5-dichloro-3-aminotoluene is dissolved in a cold, aqueous solution of a non-nucleophilic acid, typically tetrafluoroboric acid (HBF₄). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise at a low temperature (0-5 °C) to form the diazonium tetrafluoroborate salt. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration.

-

Thermal Decomposition: The isolated and dried diazonium salt is then gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired 2,5-Dichloro-3-fluorotoluene.

Caption: Balz-Schiemann reaction pathway for 2,5-Dichloro-3-fluorotoluene synthesis.

Pharmaceutical Applications: A Landscape of Potential

The chlorine atoms at positions 2 and 5 can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger, more complex substituents. The fluorine atom at position 3 can contribute to favorable binding interactions and improve metabolic stability.[1][2]

Caption: Potential synthetic utility of 2,5-Dichloro-3-fluorotoluene in API synthesis.

Analytical Characterization

The purity and identity of 2,5-Dichloro-3-fluorotoluene are critical for its use as a pharmaceutical intermediate. A combination of analytical techniques is employed for its characterization.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of identity. | ¹H NMR would show signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine and chlorine substituents. ¹³C NMR would show distinct signals for each of the seven carbon atoms. ¹⁹F NMR would show a single resonance, confirming the presence of the fluorine atom. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |

Safety and Handling

As with all halogenated aromatic compounds, 2,5-Dichloro-3-fluorotoluene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,5-Dichloro-3-fluorotoluene represents a strategically designed building block with considerable potential for application in pharmaceutical research and development. While its full potential is yet to be fully realized in publicly documented drug syntheses, its chemical architecture is highly amenable to the construction of complex, biologically active molecules. The synthetic route via the Balz-Schiemann reaction provides a reliable method for its preparation. As the demand for novel fluorinated scaffolds continues to escalate, it is anticipated that the utility of 2,5-Dichloro-3-fluorotoluene and related compounds will become increasingly evident in the quest for new and improved therapeutics.

References

-

Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Agrochemical Intermediates from Dichlorofluorotoluenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dichlorofluorotoluenes in Agrochemicals

Dichlorofluorotoluenes are a critical class of starting materials in the agrochemical industry. The specific arrangement of chlorine and fluorine atoms on the toluene ring provides a unique combination of steric and electronic properties that are leveraged to build complex and highly active herbicidal and insecticidal molecules. The presence of fluorine, in particular, can significantly enhance the biological efficacy and metabolic stability of the final product[1]. This guide will explore the synthetic journeys from two key dichlorofluorotoluene isomers, 2,4-dichloro-5-fluorotoluene and 3,4-dichlorotoluene , to valuable agrochemical intermediates and, ultimately, to commercialized agrochemical products.

Part 1: Agrochemical Intermediates from 2,4-Dichloro-5-fluorotoluene

2,4-Dichloro-5-fluorotoluene is a versatile precursor for a range of herbicides. Its synthetic utility primarily stems from the activation of the aromatic ring for electrophilic substitution and the reactivity of the methyl group for subsequent transformations.

Key Intermediate: 2,4-Dichloro-5-fluoroacetophenone

2,4-Dichloro-5-fluoroacetophenone is a pivotal intermediate in the synthesis of several modern herbicides, most notably sulfentrazone. The introduction of the acetyl group is a critical step that opens up a variety of subsequent chemical modifications.

The most common industrial route to 2,4-dichloro-5-fluoroacetophenone is the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene using an acylating agent in the presence of a Lewis acid catalyst. While 2,4-dichloro-5-fluorotoluene can also be a starting point, the direct acylation of 2,4-dichlorofluorobenzene is a more direct and widely documented method.

Causality Behind Experimental Choices:

-

Acylating Agent: Acetyl chloride is the preferred acylating agent for this transformation, offering a good balance of reactivity and cost-effectiveness. While acetic anhydride can also be used, it often results in lower yields[2].

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the industry-standard catalyst for Friedel-Crafts acylation due to its strong Lewis acidity, which effectively generates the acylium ion electrophile.

-

Solvent: Dichloroethane or similar inert chlorinated solvents are typically used to facilitate the reaction and control the temperature.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoroacetophenone [2]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorofluorobenzene, anhydrous aluminum chloride, a proton acid, and dichloroethylene.

-

Heating: Close the vessel and begin stirring while heating the mixture to a temperature between 100-150°C. This temperature is maintained for 0.5-3 hours. The molar ratio of anhydrous aluminum chloride to 2,4-dichlorofluorobenzene is typically between 0.1-0.5:1.

-

Cooling and Degassing: After the heating period, allow the reaction to cool to 75°C. Slowly open the exhaust valve to release pressure, with the vented gas being cooled to recover dichloroethylene.

-

Hydrolysis: Transfer the reaction mixture to a separate vessel and heat to 100-150°C. Slowly add water dropwise over 1-2 hours.

-

Work-up: After hydrolysis, cool the mixture to below 50°C and add an equal weight of water to dissolve the inorganic salts and separate the organic layer.

-

Purification: The organic layer is subjected to fractional distillation. The unreacted 2,4-dichlorofluorobenzene is collected at 172-174°C, and the desired product, 2,4-dichloro-5-fluoroacetophenone, is collected at 112-115°C under a pressure of 5 mmHg.

| Parameter | Value | Reference |

| Yield | ~80% | [2] |

| Purity | High | [2] |

| Reaction Time | 0.5 - 3 hours | [2] |

From Intermediate to Agrochemical: The Synthesis of Sulfentrazone

Sulfentrazone is a widely used herbicide for the control of broadleaf weeds. The synthesis of sulfentrazone utilizes 2,4-dichloro-5-fluoroacetophenone as a key building block.

Synthetic Pathway Overview:

The synthesis of sulfentrazone from 2,4-dichloroaniline (which can be derived from the corresponding toluene derivative) involves a multi-step process including diazotization, reduction, cyclization, difluoromethylation, nitration, another reduction, and finally sulfonylation[3].

Figure 1: Synthetic pathway of Sulfentrazone.

Part 2: Agrochemical Intermediates from 3,4-Dichlorotoluene

3,4-Dichlorotoluene is another crucial starting material, primarily leading to the formation of 3,4-dichlorobenzotrifluoride, a key intermediate for a variety of diphenyl ether herbicides.

Key Intermediate: 3,4-Dichlorobenzotrichloride

The first step in transforming 3,4-dichlorotoluene is the exhaustive chlorination of the methyl group to form 3,4-dichlorobenzotrichloride. This is a radical substitution reaction that requires specific conditions to favor side-chain chlorination over aromatic ring chlorination.

Mechanism of Free-Radical Photochlorination:

The reaction proceeds via a free-radical chain mechanism initiated by UV light, which homolytically cleaves chlorine molecules into highly reactive chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of 3,4-dichlorotoluene, initiating a chain reaction that leads to the progressive replacement of all three hydrogens with chlorine atoms[4][5][6].

Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrichloride [7]

-

Reaction Setup: A UV-transparent reactor is charged with 3,4-dichlorotoluene and carbon tetrachloride (as a solvent).

-

Initiation: The mixture is heated to a gentle reflux (70-80°C), and a UV light source is activated.

-

Chlorination: Chlorine gas is introduced through a sparge tube at a controlled rate. The reaction is exothermic and may require cooling to maintain the temperature between 100-140°C.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material and intermediate chlorinated products are consumed (typically 10-12 hours).

-

Work-up: Once complete, the UV lamp is turned off, and the chlorine flow is stopped. The reactor is purged with nitrogen to remove residual chlorine and HCl. The solvent is then removed by distillation to yield crude 3,4-dichlorobenzotrichloride.

Key Intermediate: 3,4-Dichlorobenzotrifluoride

The next critical step is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction.

Causality Behind Experimental Choices:

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the reagent of choice for this transformation due to its high reactivity and ability to efficiently replace the chlorine atoms. This reaction must be conducted in a specialized pressure reactor (autoclave) due to the corrosive and toxic nature of HF[7][8].

Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrifluoride [7]

-

Reaction Setup: A stainless steel autoclave is charged with crude 3,4-dichlorobenzotrichloride.

-

Fluorination: The autoclave is cooled, and anhydrous hydrogen fluoride is carefully added. The reactor is sealed and heated to 100-150°C with vigorous stirring. The pressure is maintained between 15-20 bar.

-

Reaction Time: The reaction is maintained at the desired temperature and pressure for 4-10 hours.

-

Work-up: After completion, the reactor is cooled, and excess HF is carefully vented into a basic scrubber. The crude product is then purified by distillation.

| Parameter | Value | Reference |

| Yield | High | [8] |

| Purity | >99% | [9] |

| Reaction Time | 4 - 10 hours | [7] |

From Intermediate to Agrochemicals: Diphenyl Ether Herbicides

3,4-Dichlorobenzotrifluoride is a key building block for several diphenyl ether herbicides, such as bifenox and flufenoxystrobin.

Synthetic Pathway for Bifenox:

The synthesis of bifenox involves the Ullmann condensation of the potassium salt of 2,4-dichlorophenol with methyl 2-nitro-5-chlorobenzoate. The latter can be synthesized from toluene through a multi-step process[10].

Figure 2: Final step in the synthesis of Bifenox.

Synthetic Pathway for Flufenoxystrobin:

Flufenoxystrobin is synthesized via the Williamson ether synthesis, coupling (E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate with 2-chloro-4-(trifluoromethyl)phenol. The latter is prepared from 2,5-dichlorobenzotrifluoride[11].

Figure 3: Convergent synthesis of Flufenoxystrobin.

Conclusion

The synthetic pathways starting from dichlorofluorotoluenes are a testament to the ingenuity of process chemistry in the agrochemical industry. Through a series of well-established and optimized chemical transformations, these relatively simple starting materials are converted into complex, highly active molecules that play a crucial role in modern agriculture. This guide has provided an in-depth look at the key intermediates and reactions involved, emphasizing the scientific principles and practical considerations that are essential for successful synthesis.

References

-

Synthesis of 3,4-dichlorobenzotrichloride. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (n.d.). Google Patents.

-

Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

- CN113248354A - Synthetic method of fluoroacetophenone. (n.d.). Google Patents.

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Summary of 2,4-Dichloro-5-fluoroacetophenone | bbzblog. (2013, December 12). WordPress.com. Retrieved January 19, 2026, from [Link]

- WO2019141230A1 - Processes for the synthesis of sulfentrazone. (n.d.). Google Patents.

-

Methylbenzene and Chlorine. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? (2016, June 6). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

- CN114685365B - Synthesis method of diflufenican. (n.d.). Google Patents.

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Synthesis method of sulfentrazone intermediate. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]

-